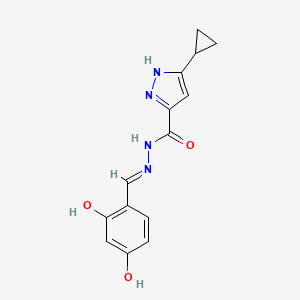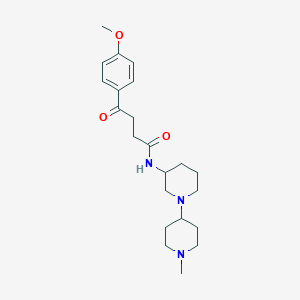
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
2. Neurodegenerative Diseases: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This makes it a potential candidate for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential candidate for the development of new anti-inflammatory therapies.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anticancer: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Wide range of applications: The compound has been found to have a wide range of applications in scientific research, making it a valuable tool for researchers in various fields.
2. Well-studied: The compound has been extensively studied, and its properties and effects are well understood.
3. High purity: The synthesis method of the compound has been optimized to achieve high yields and purity, ensuring that the results of lab experiments are reliable.
The limitations of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Limited availability: The compound is not widely available, and its synthesis is complex and time-consuming.
2. Cost: The synthesis of the compound is expensive, making it difficult for researchers with limited funding to use it in their experiments.
3. Safety concerns: The compound has not been extensively tested for its toxicity and safety, and caution should be exercised when handling it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. Some of these include:
1. Development of new cancer therapies: The anticancer properties of the compound make it a potential candidate for the development of new cancer therapies.
2. Development of new neuroprotective therapies: The neuroprotective effects of the compound make it a potential candidate for the development of new therapies for neurodegenerative diseases.
3. Further study of the mechanism of action: The mechanism of action of the compound is not fully understood, and further study is needed to elucidate its molecular targets and signaling pathways.
4. Optimization of synthesis method: The synthesis method of the compound can be further optimized to achieve higher yields and purity, making it more accessible to researchers.
5. Toxicity and safety studies: The compound has not been extensively tested for its toxicity and safety, and further studies are needed to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of cyclopropyl hydrazine, 2,4-dihydroxybenzaldehyde, and 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-10-4-3-9(13(20)5-10)7-15-18-14(21)12-6-11(16-17-12)8-1-2-8/h3-8,19-20H,1-2H2,(H,16,17)(H,18,21)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYPYMXHNDYSC-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)

![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)

![7-(4-isopropylbenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6004443.png)
![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)